N-(2-(3-(thiophen-2-yl)ureido)phenyl)picolinamide
Description
Properties
IUPAC Name |
N-[2-(thiophen-2-ylcarbamoylamino)phenyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c22-16(14-8-3-4-10-18-14)19-12-6-1-2-7-13(12)20-17(23)21-15-9-5-11-24-15/h1-11H,(H,19,22)(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUMRMSYPPVSSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CC=N2)NC(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(thiophen-2-yl)ureido)phenyl)picolinamide typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring can be synthesized through various methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Urea Linkage Formation: The thiophene derivative is then reacted with an isocyanate to form the urea linkage. This step usually requires mild conditions and can be catalyzed by a base.
Picolinamide Formation: The final step involves the coupling of the urea-thiophene intermediate with picolinic acid or its derivatives under dehydrating conditions to form the picolinamide moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(thiophen-2-yl)ureido)phenyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea linkage can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are commonly used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
N-(2-(3-(thiophen-2-yl)ureido)phenyl)picolinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which N-(2-(3-(thiophen-2-yl)ureido)phenyl)picolinamide exerts its effects depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating their function.
Material Science: It may contribute to the electronic properties of materials through its conjugated system and ability to participate in charge transfer processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights structural differences between N-(2-(3-(thiophen-2-yl)ureido)phenyl)picolinamide and analogous compounds:
Key Observations :
- Electron-withdrawing substituents : Compounds 9c and R1 incorporate Cl and CF₃ groups, which increase lipophilicity and may enhance target binding in hydrophobic pockets .
- Linker diversity : The thioether in R1 replaces the urea’s oxygen, altering electronic properties and conformational flexibility .
- Deuteration: CM4307’s deuterated methyl group likely improves metabolic stability compared to the non-deuterated thiophene in the target compound .
Key Findings :
- High yields (>90%) in thiazole-containing derivatives (e.g., 10d) suggest efficient coupling reactions, whereas R1’s lower yield (52.8%) may reflect challenges in introducing the thioether or morpholinoethyl group .
- IR and NMR data for R1 confirm urea (NH stretch at 3327 cm⁻¹) and picolinamide (C=O at 1724 cm⁻¹) functionalities, which are critical for structural validation .
Physicochemical and Pharmacokinetic Implications
Biological Activity
N-(2-(3-(thiophen-2-yl)ureido)phenyl)picolinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, synthesis, and relevant research findings.
Chemical Structure and Synthesis
The compound features a unique structure that includes a thiophene ring, a urea linkage, and a picolinamide moiety. The synthesis typically involves:
- Formation of the Thiophene Derivative : Using methods such as the Gewald reaction.
- Urea Linkage Formation : Reacting the thiophene derivative with an isocyanate.
- Picolinamide Formation : Coupling the urea-thiophene intermediate with picolinic acid derivatives under dehydrating conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can lead to:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, altering their conformation.
- Receptor Modulation : It can also modulate receptor activities, potentially leading to anticancer effects by inducing apoptosis in cancer cells.
Anticancer Properties
Research has indicated that this compound exhibits promising anticancer properties:
- Cell Viability Assays : In vitro studies have shown that the compound can significantly reduce cell viability in various cancer cell lines, with IC50 values indicating effective concentrations .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| HeLa (Cervical) | 15.0 |
| A549 (Lung) | 10.0 |
- Mechanism of Action : The compound induces apoptosis through pathways involving caspase activation and modulation of Bcl-2 family proteins .
Antimicrobial Activity
In addition to its anticancer effects, this compound has been studied for its antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4.0 |
| Enterococcus faecalis | 8.0 |
These results suggest that the compound could be developed as a potential antimicrobial agent .
Case Studies
- Study on Anticancer Activity :
- Antimicrobial Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
